2,3,5-Trichloro-4-ethoxyphenol

Description

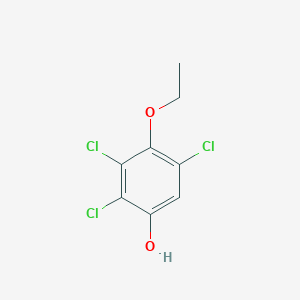

2,3,5-Trichloro-4-ethoxyphenol is a trisubstituted phenolic compound characterized by three chlorine atoms at the 2-, 3-, and 5-positions and an ethoxy group (-OCH₂CH₃) at the 4-position of the aromatic ring. Chlorinated phenols, in general, are known for their antimicrobial properties and environmental persistence due to halogen substituents .

Properties

CAS No. |

89748-19-6 |

|---|---|

Molecular Formula |

C8H7Cl3O2 |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

2,3,5-trichloro-4-ethoxyphenol |

InChI |

InChI=1S/C8H7Cl3O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3 |

InChI Key |

FXQFHDXRLCNKCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1Cl)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-ethoxyphenol can be achieved through several methods. One common approach involves the chlorination of 4-ethoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the phenol ring.

Another method involves the use of trichlorophenol as a starting material. The trichlorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group. This reaction is usually conducted under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 4-ethoxyphenol, is chlorinated using chlorine gas in a controlled environment. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4-ethoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms. These reactions often require the presence of a base and are conducted under reflux conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated phenols or completely dechlorinated phenols.

Substitution: Substituted phenols with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3,5-Trichloro-4-ethoxyphenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-ethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It may also interact with specific molecular targets, such as proteins or DNA, to exert its biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3,5-Trichloro-4-ethoxyphenol with analogous chlorophenols and trisubstituted phenols, emphasizing structural, physicochemical, and regulatory differences.

Table 1: Structural and Physicochemical Comparison

*Calculated based on elemental composition.

Key Findings:

This contrasts with 2,4,5-T, where the carboxylic acid side chain improves water solubility . Chlorine atoms significantly elevate molecular weight and melting points in chlorophenols. For example, 2,3-Dichlorophenol (melting point ~58°C) has a lower melting point than this compound (estimated higher due to increased halogenation) .

Spectroscopic Differences: In trisubstituted phenols like 9d (from ), methoxy groups produce distinct ¹H NMR signals at δ ~3.8 ppm. The ethoxy group in the target compound would exhibit a triplet (~1.2 ppm for -CH₃) and quartet (~3.5 ppm for -OCH₂-) . Chlorine substituents deshield aromatic protons, shifting ¹H NMR peaks downfield compared to non-chlorinated analogs .

Regulatory and Environmental Impact: Chlorinated phenols, including 2,4,5-T, are classified as Substances of Very High Concern (SVHC) under EU regulations due to toxicity and persistence. This compound may face similar scrutiny given its structural similarity . Ethoxy groups may slightly improve biodegradability compared to fully halogenated compounds, but this remains speculative without direct data .

Research Implications and Gaps

While this compound shares functional groups with well-studied compounds like 2,4,5-T and 2,3-Dichlorophenol, critical data gaps exist:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.